Distinct Lipophilicity Profile of Thalidomide-benzo Compared to Parent Thalidomide
Thalidomide-benzo exhibits a calculated LogP value of 1.6 , a significant increase in lipophilicity compared to the parent compound, thalidomide, which has a LogP of approximately 0.33 [1]. This enhanced lipophilicity, a direct result of the benzo-fused ring system, is a critical parameter for the pharmacokinetic behavior of the final PROTAC molecule.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 |
| Comparator Or Baseline | Thalidomide: LogP ≈ 0.33 |
| Quantified Difference | ~5-fold increase in lipophilicity |
| Conditions | Computational prediction |
Why This Matters
Increased lipophilicity can improve cell permeability, a major bottleneck in PROTAC development, making Thalidomide-benzo a more suitable starting point for creating cell-active degraders compared to the less lipophilic parent thalidomide.
- [1] PubChem. Thalidomide. Compound Summary. CID: 5426. View Source
